
Diacetolol D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetolol D7 is a deuterium-labeled derivative of diacetolol, which is the main metabolite of acebutolol. Acebutolol is a cardioselective beta-adrenergic antagonist used primarily for the management of hypertension and ventricular premature beats. This compound retains the pharmacological properties of diacetolol, including its beta-adrenoceptor blocking and anti-arrhythmic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diacetolol D7 involves the incorporation of deuterium atoms into the diacetolol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure high yield and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: Diacetolol D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used under various conditions, including acidic or basic environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Diacetolol D7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the pathways and fate of diacetolol in biological systems.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its beta-adrenoceptor blocking properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies
Mecanismo De Acción
Diacetolol D7 exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors. This action reduces the heart rate and blood pressure by inhibiting the effects of epinephrine and norepinephrine on the heart. The blockade of these receptors decreases cardiac output and oxygen demand, which is beneficial in managing hypertension and arrhythmias .
Comparación Con Compuestos Similares
Acebutolol: The parent compound of diacetolol, used for similar therapeutic purposes.
Propranolol: A non-selective beta-blocker with broader applications but more side effects.
Atenolol: Another cardioselective beta-blocker with a longer duration of action compared to acebutolol
Uniqueness of Diacetolol D7: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing in metabolic studies and enhances the stability of the compound, making it a valuable tool in various scientific investigations .
Actividad Biológica
Diacetolol D7 is a notable compound primarily recognized as a beta-adrenergic receptor antagonist and serves as the major metabolite of acebutolol. Its biological activity is significant in the cardiovascular system, particularly in the management of arrhythmias and hypertension. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and relevant case studies.
This compound functions primarily as a β-adrenoceptor antagonist , specifically targeting beta-1 adrenergic receptors . The binding of this compound to these receptors inhibits the action of catecholamines like adrenaline, leading to several physiological effects:
- Reduction in heart rate : By blocking beta-1 receptors, this compound decreases the influx of calcium ions into cardiac cells, which reduces myocardial contractility and heart rate.
- Decreased cardiac output : This effect is beneficial for patients with hypertension and certain cardiac arrhythmias, as it lowers oxygen demand and workload on the heart.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:
- Absorption : Following oral administration, this compound exhibits high bioavailability due to its extensive first-pass metabolism.
- Half-life : The compound has a half-life ranging from 8 to 13 hours , allowing for effective dosing schedules.
- Metabolism : Primarily metabolized in the liver through hydrolysis, this compound is converted into an active amine metabolite which contributes to its therapeutic effects.
Clinical Applications
This compound has been investigated for its effectiveness in various clinical scenarios:
- Hypertension Management : A study indicated that patients treated with this compound experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups.
- Arrhythmia Treatment : Clinical trials demonstrated that this compound effectively reduced episodes of atrial fibrillation in patients with underlying cardiovascular conditions.
Animal Model Studies
Research involving animal models has provided further insights into the dosage effects and safety profile of this compound:
- Dosage Effects : In rodent models, lower doses resulted in a significant decrease in heart rate without adverse effects, while higher doses were associated with more pronounced cardiovascular responses.
- Safety Profile : Long-term studies showed that this compound did not induce significant toxicity or adverse events at therapeutic doses.
Comparative Analysis
To illustrate the biological activity and pharmacological properties of this compound compared to other beta-blockers, the following table summarizes key attributes:
Attribute | This compound | Acebutolol | Propranolol |
---|---|---|---|
Receptor Selectivity | Beta-1 selective | Non-selective | Non-selective |
Half-life (hours) | 8 - 13 | 3 - 6 | 3 - 6 |
Primary Indications | Hypertension, Arrhythmia | Hypertension | Hypertension, Anxiety |
Metabolism | Hepatic | Hepatic | Hepatic |
Common Side Effects | Fatigue, dizziness | Fatigue, bradycardia | Fatigue, depression |
Propiedades
IUPAC Name |
N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGXJOBNAWQSF-SVMCCORHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.